

Application Note: Quantification of Inotodiol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Inotodiol	
Cat. No.:	B1671956	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inotodiol, a lanostane-type triterpenoid found in the Chaga mushroom (Inonotus obliquus), has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and anti-viral properties.[1][2] Accurate and reliable quantification of **inotodiol** is crucial for quality control of Chaga-based products, pharmacokinetic studies, and further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of **inotodiol**. This application note provides detailed protocols for the extraction and HPLC analysis of **inotodiol** from Inonotus obliquus and in biological matrices.

Experimental Protocols

Protocol 1: Extraction and Purification of Inotodiol from Inonotus obliquus

This protocol describes the extraction and purification of **inotodiol** from the fruiting body of the Chaga mushroom.

1. Materials and Reagents:



- Dried and powdered Inonotus obliquus
- Food-grade ethanol[3]
- Methanol (HPLC grade)[3]
- Distilled water[3]
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Chloroform
- Silica gel for column chromatography
- Rotary evaporator
- Centrifuge
- Ultrasonic bath[3][4]
- 2. Extraction Procedure:
- Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a suitable reactor.
 [3]
- Incubate the mixture at 50°C overnight with agitation (200 rpm).[3]
- Separate the extract from the solid residue by centrifugation at 12,400 × g for 20 minutes.[3]
- Collect the supernatant and repeat the extraction process on the residue twice more to maximize the yield.[3]
- Pool the supernatants and concentrate the volume to 50-70 mL using a vacuum rotary evaporator.[3]
- 3. Purification by Column Chromatography:



- The concentrated extract can be further purified using silica gel column chromatography.
- A more refined purification can be achieved using preparative HPLC. For this, the
 concentrated extract is incubated at 60°C for 10 minutes in an ultrasonic water bath to
 enhance solubility.[3][4]
- Centrifuge the solution at 20,000 × g for 20 minutes.[3][4]
- The supernatant is then subjected to preparative HPLC.[3][4]

Protocol 2: Quantification of Inotodiol by HPLC-UV

This protocol details the quantification of **inotodiol** using HPLC with UV detection.

- 1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[5]
- Mobile Phase: Isocratic elution with 95% acetonitrile.[6][7]
- Flow Rate: 1.0 mL/min.[6]
- Injection Volume: 10 μL.[6]
- Detection Wavelength: 210 nm.[3][6][7]
- Column Temperature: Ambient.
- 2. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of pure inotodiol in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 μg/mL.
- Sample Solution: Dissolve the purified **inotodiol** extract in methanol to a known concentration. Filter the solution through a 0.45 μ m syringe filter before injection.



3. Analysis:

- Inject the standard solutions to construct a calibration curve.
- Inject the sample solution.
- Identify the **inotodiol** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **inotodiol** in the sample using the calibration curve.

Protocol 3: Quantification of Inotodiol in Plasma by LC-MS/MS

This protocol is for the bioanalytical determination of **inotodiol** in plasma samples, suitable for pharmacokinetic studies.

- 1. Instrumentation and Conditions:
- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[8]
- Column: HECTOR-M C8 (75 × 2.1 mm, 3 μm).[9]
- Mobile Phase: 85% acetonitrile (isocratic).[9]
- Flow Rate: 0.2 mL/min.[9]
- Injection Volume: 5 μL.
- Ionization Mode: Positive ion mode.[8]
- MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for inotodiol and the internal standard.
- 2. Sample Preparation:



- Alkaline Hydrolysis: This step is crucial for releasing conjugated forms of inotodiol in plasma.[8][9]
- Liquid-Liquid Extraction: Extract inotodiol from the hydrolyzed plasma using a suitable organic solvent like dichloromethane.[10][9]
- Solid-Phase Extraction (SPE): Further clean up the sample using an appropriate SPE cartridge.
- Reconstitute the final extract in the mobile phase before injection.
- 3. Method Validation: The method should be validated according to regulatory guidelines (e.g., EMA) for selectivity, linearity, accuracy, precision, matrix effect, and stability.[8]

Quantitative Data

The following tables summarize quantitative data for **inotodiol** analysis from various studies.

Table 1: HPLC Method Validation Parameters for Inotodiol Quantification

Parameter	Value	Reference
Linearity Range	4 - 300 ng/mL (in plasma)	
Correlation Coefficient (R²)	> 0.999	[6]
Limit of Detection (LOD)	0.07 μg/mL	[6]
Limit of Quantification (LOQ)	0.24 μg/mL	[6]
Intra-day Precision (%RSD)	< 2.5%	[6]
Inter-day Precision (%RSD)	< 4.0%	[6]
Intra-day Accuracy	96.7 - 104.6%	[6]
Inter-day Accuracy	98.6 - 104.9%	[6]
Recovery	93.9 - 114.4%	[6]

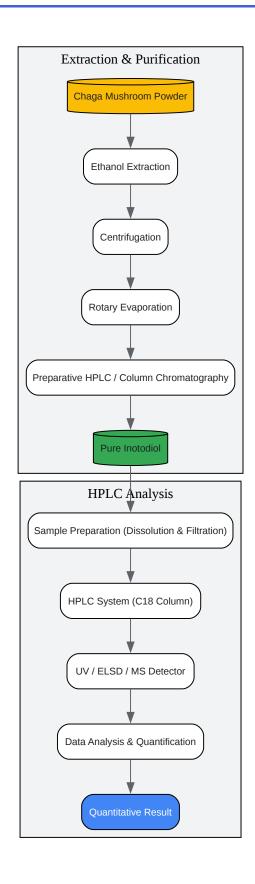
Table 2: Reported Retention Times for Inotodiol under Different Chromatographic Conditions



HPLC Column	Mobile Phase	Retention Time (min)	Reference
Reverse-phase C18	Gradient: Methanol and Water	8.2	[4][11]
Reverse-phase	Not specified	11.686	[12]
Ultrasphere-Si™ (Normal Phase)	Hexane/Ethyl Acetate (5:2)	Not specified, but separated from other compounds	[12]

Visualizations Experimental Workflow





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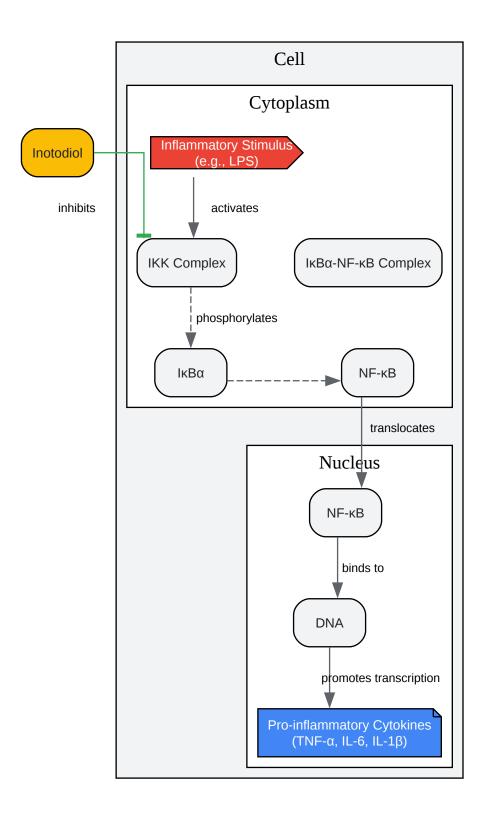
Caption: Workflow for Inotodiol Quantification.



Signaling Pathway

Inotodiol has been reported to possess anti-inflammatory properties. One of the key inflammatory pathways is the NF-kB signaling pathway. While the direct interaction of inotodiol with all components of this pathway is still under investigation, a simplified diagram illustrates the potential mechanism of its anti-inflammatory action.





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Caption: Potential Anti-inflammatory Mechanism of Inotodiol.



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